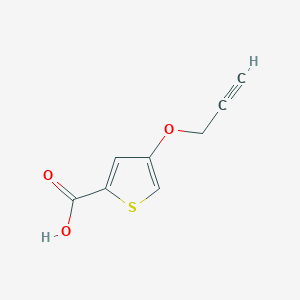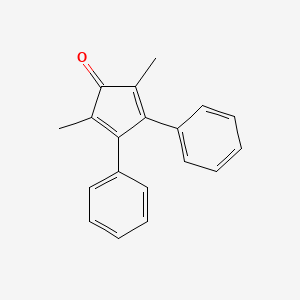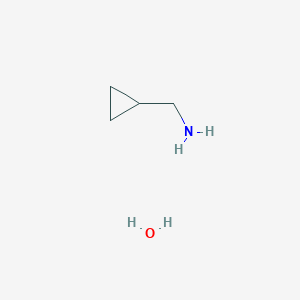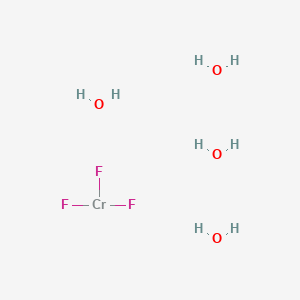
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Prop-2-yn-1-yloxy Group: This can be achieved by reacting propargyl alcohol with an appropriate halide or sulfonate ester in the presence of a base such as potassium carbonate.
Introduction of the Thiophene Ring: The prop-2-yn-1-yloxy group can be introduced to a thiophene ring through a nucleophilic substitution reaction. This can be done by reacting a thiophene derivative with the prop-2-yn-1-yloxy compound in the presence of a suitable catalyst.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thiophene ring.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can act as a reactive site for covalent modification of biological targets, while the thiophene ring can interact with various enzymes and receptors. The carboxylic acid group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yloxy)benzoylbenzoic acid: This compound features a benzoyl group instead of a thiophene ring.
4-(Prop-2-yn-1-yloxy)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
Uniqueness
4-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of organic semiconductors and pharmaceuticals.
Properties
Molecular Formula |
C8H6O3S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
4-prop-2-ynoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H6O3S/c1-2-3-11-6-4-7(8(9)10)12-5-6/h1,4-5H,3H2,(H,9,10) |
InChI Key |
RPIYCUXQSLWKNX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)





![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)



![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)



